

head-to-head comparison of different commercial amoxicillin-clavulanate formulations

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Compound of Interest

Compound Name: *Amoxicillin and clavulanate potassium*

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A Head-to-Head Showdown: Comparing Commercial Amoxicillin-Clavulanate Formulations

For researchers and drug development professionals, understanding the nuances between different commercial formulations of amoxicillin-clavulanate is critical for both clinical application and the development of new therapeutic agents. This guide provides an objective, data-driven comparison of various formulations, focusing on key performance indicators such as bioequivalence, in vitro dissolution, and antimicrobial efficacy.

Bioequivalence and Pharmacokinetic Parameters

Bioequivalence studies are fundamental in comparing generic and innovator drug formulations. These studies assess the rate and extent to which the active ingredients are absorbed and become available at the site of action. Key pharmacokinetic parameters include the maximum plasma concentration (C_{max}), the time to reach maximum plasma concentration (T_{max}), and the area under the plasma concentration-time curve (AUC).

A study comparing a generic and a branded amoxicillin capsule revealed that while the C_{max} of both preparations was equivalent, the AUC and the time above the minimum inhibitory concentration (MIC) were significantly lower for the generic version, suggesting potential

differences in therapeutic efficacy.^{[1][2]} Bioequivalence is established when the 90% confidence intervals for the ratio of the geometric means of C_{max} and AUC fall within the range of 0.80 to 1.25.^[1] In one study, a generic formulation did not meet this criterion for AUC, indicating it was not bioequivalent to the branded product.^{[1][2]}

Conversely, other studies have found generic formulations to be bioequivalent to the innovator product. For instance, a study on a novel dispersible tablet formulation of amoxicillin/clavulanic acid demonstrated bioequivalence with the originator's film-coated tablet. Similarly, a study on two new generic suspension formulations of amoxicillin/clavulanic acid found them to be bioequivalent to the brand-name Augmentin®.

Table 1: Comparison of Pharmacokinetic Parameters of Different Amoxicillin-Clavulanate Formulations

Formulation Type	Cmax (Amoxicillin) (µg/mL)	Tmax (Amoxicillin) (h)	AUC (Amoxicillin) (µg·h/mL)	Cmax (Clavulanic Acid) (µg/mL)	Tmax (Clavulanic Acid) (h)	AUC (Clavulanic Acid) (µg·h/mL)	Bioequivalence Status	Reference
Branded Capsule	-	1.57	-	-	-	-	-	[1]
Generic Capsule	-	1.64	Significantly Lower	-	-	-	Not Bioequivalent	[1]
Dispersible Tablet (Test)	18.81 ± 7.26	1.30 ± 0.34	45.09 ± 14.53	2.46 ± 1.11	1.12 ± 0.23	5.18 ± 2.24	Bioequivalent	[3]
Syrup (Reference)	-	-	-	-	-	-	-	[3]
Generic Suspension 1	Similar to Reference	Similar to Reference	1278±172 (µg·min/mL)	Similar to Reference	Similar to Reference	354±66 (µg·min/mL)	Bioequivalent	
Generic Suspension 2	Similar to Reference	Similar to Reference	-	Similar to Reference	Similar to Reference	-	Bioequivalent	

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Note: Data from multiple sources have been compiled. Direct comparison between studies should be made with caution due to variations in study design and subject populations.

In Vitro Dissolution Studies

In vitro dissolution testing is a critical quality control measure that can predict the in vivo performance of a drug. For amoxicillin-clavulanate tablets, the United States Pharmacopeia (USP) specifies that at least 85% of the labeled amount of amoxicillin and 80% of the clavulanic acid must be released within 30 minutes.

A comparative study of five different brands of amoxicillin/clavulanic acid tablets (625 mg) available in the Libyan market showed that all brands complied with the official tests for weight variation, friability, disintegration, and hardness according to USP specifications.[4][5] The disintegration times for all brands were less than 30 minutes, with the fastest being 1.57 minutes and the slowest 9.04 minutes.[4]

Another study evaluated the therapeutic equivalence of six multisource amoxicillin/clavulanic acid tablets against a reference product.[6] Using the similarity factor (f_2), which should be between 50 and 100 for equivalence, it was found that for amoxicillin, five out of six generic products passed the f_2 test at pH 4.5, and four passed at pH 6.8. For clavulanic acid, five out of six generics passed the f_2 test at pH 6.8.[6]

Table 2: In Vitro Dissolution and Quality Control Parameters of Different Amoxicillin-Clavulanate Tablet Brands

Brand	Disintegration Time (min)	Hardness (kg)	Friability (%)	Amoxicillin Content (%)	Clavulanic Acid Content (%)	Reference
Augmentin® 625 mg (UK)	9.04	10.35 - 14.42	0.054 - 0.223	-	-	[4]
Clavimox® 625mg (EGYPT)	7.03	10.35 - 14.42	0.054 - 0.223	-	-	[4]
Amoclan® 625 mg (Jordan)	6.55	10.35 - 14.42	0.054 - 0.223	-	-	[4]
Gloclav® 625mg (UAE)	6.35	10.35 - 14.42	0.054 - 0.223	-	-	[4]
Augmexiclav® 625mg (India)	1.57	10.35 - 14.42	0.054 - 0.223	-	-	[4]
Reference Product	-	-	-	101.3	104.0	[6]
Multisource Product A	-	-	-	103.7	109.0	[6]
Multisource Product B	-	-	-	97.2	105.0	[6]
Multisource Product C	-	-	-	104.5	99.1	[6]
Multisource Product D	-	-	-	97.0	106.6	[6]

Multisource	-	-	-	105.0	99.0	[6]
Product E						
Multisource	-	-	-	102.8	103.9	[6]
Product F						

Antimicrobial Efficacy

The in vitro efficacy of different amoxicillin-clavulanate formulations can be compared using methods such as the disk diffusion test (Kirby-Bauer method). This test measures the zone of inhibition of bacterial growth around a disk impregnated with the antibiotic.

A study comparing one generic and five branded formulations of amoxicillin with potassium clavulanate against *Staphylococcus aureus* and *Escherichia coli* found statistically significant differences in the zone of inhibition for some brands.[\[7\]](#) For example, one branded drug (Brand F) showed a significantly smaller zone of inhibition compared to the generic drug, indicating lower efficacy in this in vitro setting.[\[7\]](#) Conversely, the generic drug showed comparable efficacy to three other branded drugs (A, B, and E).[\[7\]](#)

Another study concluded that while four tested samples (innovator and generics) complied with dissolution and assay specifications, there was an overall resistance towards amoxicillin/clavulanate, which was more pronounced for the generic brands compared to the innovator.[\[8\]](#)

Table 3: Comparison of In Vitro Antimicrobial Efficacy (Zone of Inhibition in mm)

Formulation	Staphylococcus aureus	Escherichia coli	Reference
Generic (C)	Statistically larger than Brand F & D	Statistically larger than Brand F	[7]
Brand A	Comparable to Generic	Comparable to Generic	[7]
Brand B	Comparable to Generic	Comparable to Generic	[7]
Brand D	Statistically smaller than Generic	-	[7]
Brand E	Comparable to Generic	Comparable to Generic	[7]
Brand F	Statistically smaller than Generic	Statistically smaller than Generic	[7]

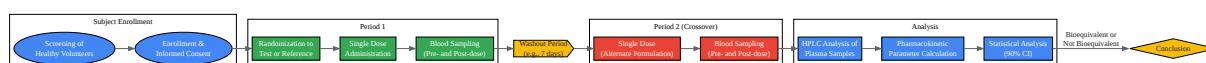
Experimental Protocols

Bioequivalence Study (Pharmacokinetic Analysis)

A typical bioequivalence study for amoxicillin-clavulanate follows a single-dose, randomized, two-treatment, two-period, crossover design in healthy adult subjects under fasting conditions. [1][2]

- **Subject Recruitment:** Healthy adult volunteers are screened and enrolled.
- **Randomization and Dosing:** Subjects are randomly assigned to receive either the test or reference formulation in the first period. After a washout period of at least 7 days, they receive the other formulation in the second period.[9]
- **Blood Sampling:** Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.33, 0.67, 1.0, 1.25, 1.5, 1.75, 2.0, 2.33, 2.67, 3, 3.5, 4, 5, 6, 7, 8, 10, 12, and 14 hours post-dose).
- **Plasma Separation:** Plasma is separated by centrifugation and stored at -70°C until analysis.

- **Bioanalytical Method:** The concentrations of amoxicillin and clavulanic acid in plasma samples are determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry detection.[1][2][7]
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters (C_{max} , T_{max} , AUC) are calculated from the plasma concentration-time data.
- **Statistical Analysis:** The log-transformed pharmacokinetic parameters are analyzed using ANOVA to determine if the 90% confidence intervals for the ratio of the means of the test and reference products fall within the acceptance range of 80-125%.[1]



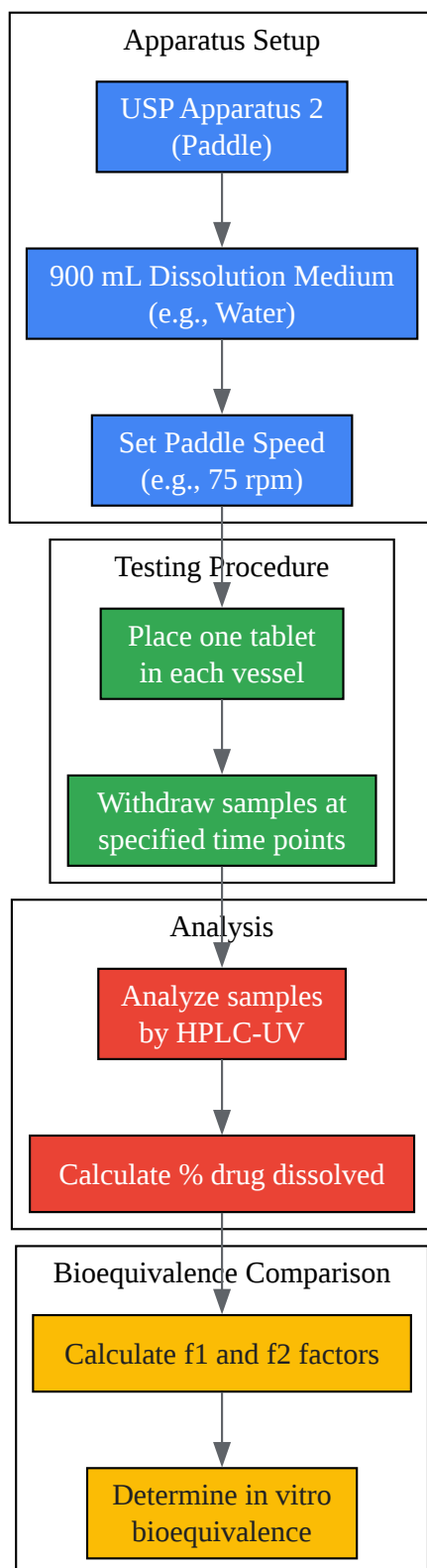
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Bioequivalence Study Workflow

In Vitro Dissolution Test (USP Apparatus 2)

- **Apparatus:** A paddle apparatus (USP Apparatus 2) is used.
- **Dissolution Medium:** 900 mL of deaerated water is commonly used.[10] Other media such as simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), and simulated intestinal fluid (pH 6.8) can also be employed.[11]
- **Apparatus Settings:** The paddle speed is set to 75 rpm.[11]
- **Procedure:** A single tablet is placed in each vessel.
- **Sampling:** Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replaced with fresh medium.[11]

- Analysis: The concentration of dissolved amoxicillin and clavulanic acid in the samples is determined by a suitable analytical method, such as HPLC with UV detection at 220 nm.[11]
- Data Analysis: The percentage of drug dissolved at each time point is calculated. For bioequivalence comparison, the difference factor (f1) and similarity factor (f2) are calculated.

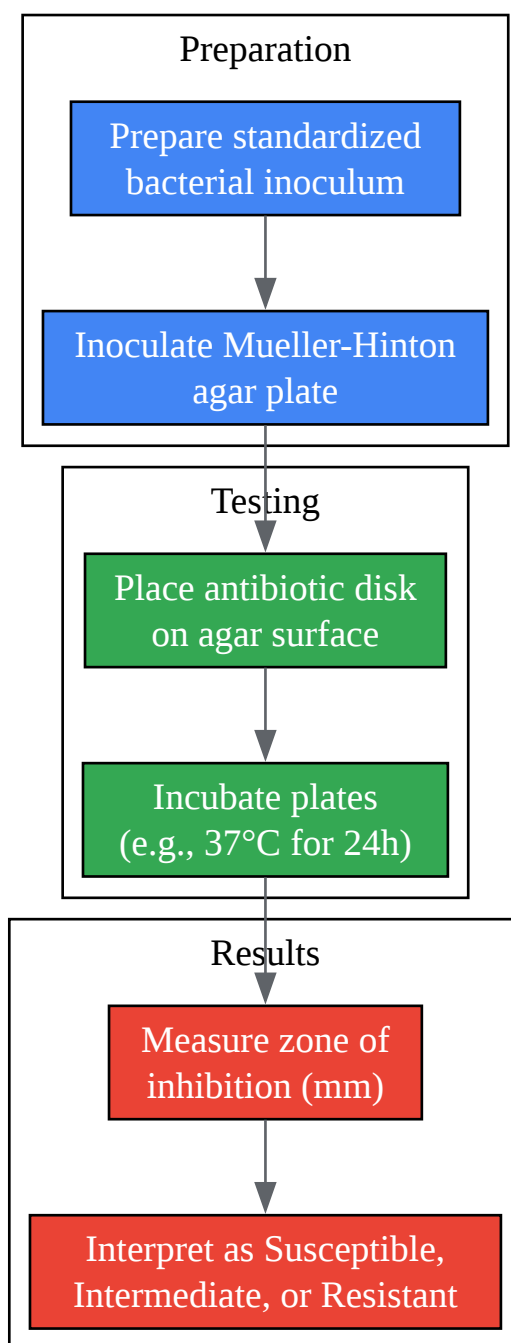


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In Vitro Dissolution Test Workflow

Kirby-Bauer Disk Diffusion Test

- **Inoculum Preparation:** A standardized inoculum of the test bacterium (e.g., *S. aureus*, *E. coli*) is prepared to match the turbidity of a 0.5 McFarland standard.[\[12\]](#)
- **Plate Inoculation:** A sterile cotton swab is dipped into the inoculum, and the excess is removed. The entire surface of a Mueller-Hinton agar plate is swabbed evenly in three directions to create a lawn of bacteria.[\[13\]](#)
- **Disk Application:** Paper disks impregnated with a standard concentration of amoxicillin-clavulanate are aseptically placed on the inoculated agar surface.[\[12\]](#)
- **Incubation:** The plates are incubated at 35-37°C for 16-24 hours.[\[12\]](#)
- **Measurement:** The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[\[3\]](#)
- **Interpretation:** The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[\[12\]](#)



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Kirby-Bauer Disk Diffusion Test

Conclusion

The comparison of different commercial amoxicillin-clavulanate formulations reveals that while many generic products are bioequivalent and demonstrate comparable in vitro performance to

the innovator brands, significant variations can exist. Differences in pharmacokinetic profiles, dissolution rates, and in vitro antimicrobial efficacy highlight the importance of rigorous testing and quality control for all formulations. For researchers and drug development professionals, a thorough understanding of these differences is essential for interpreting study results and for the development of new, improved antibiotic therapies. The experimental protocols and comparative data presented in this guide provide a framework for the objective evaluation of amoxicillin-clavulanate products.

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